Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate
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Overview
Description
Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is a chemical compound with the molecular formula C14H19NO4. . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including sedatives and anesthetics.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate involves its conversion into active metabolites that interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((benzyloxycarbonyl)(methyl)amino)acetate
- Ethyl 2-((benzyloxycarbonyl)(propyl)amino)acetate
- Ethyl 2-((benzyloxycarbonyl)(butyl)amino)acetate
Uniqueness
Ethyl 2-((benzyloxycarbonyl)(ethyl)amino)acetate is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-[ethyl(phenylmethoxycarbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-15(10-13(16)18-4-2)14(17)19-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCYQSVZCOFFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OCC)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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